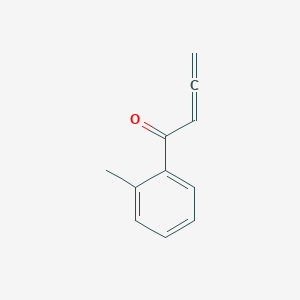

1-(2-Methylphenyl)-2,3-butadien-1-one

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C11H10O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-8H,1H2,2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLLNTARVZXPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Techniques for Structural Elucidation of 1 2 Methylphenyl 2,3 Butadien 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for determining the carbon skeleton and proton environments of an organic molecule. For 1-(2-Methylphenyl)-2,3-butadien-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to achieve an unambiguous assignment of all atoms and their connectivity.

The ¹H NMR spectrum of this compound would present distinct signals corresponding to the aromatic protons of the 2-methylphenyl group, the methyl protons, and the protons of the allenic system. The aromatic region is expected to show complex splitting patterns due to the ortho-substitution. The methyl group protons on the phenyl ring would appear as a singlet in the upfield region (around 2.3-2.5 ppm). The allenic protons are highly characteristic, typically appearing as a doublet and a triplet with a small coupling constant (⁴J).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The central sp-hybridized carbon of the allene (B1206475) (C=C=C) is a key feature, appearing significantly downfield (around 200-215 ppm), while the two sp²-hybridized carbons of the allene would resonate at higher field strengths. The aromatic carbons would appear in their characteristic region (125-140 ppm), and the methyl carbon would be found in the aliphatic region (around 20 ppm).

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (C=O) | - | ~195 |

| 2 (C=C=C) | ~5.8 (t) | ~95 |

| 3 (C=C=C) | - | ~210 |

| 4 (CH₂) | ~5.3 (d) | ~80 |

| 1' (C) | - | ~138 |

| 2' (C-CH₃) | - | ~137 |

| 3' (CH) | ~7.2-7.5 (m) | ~131 |

| 4' (CH) | ~7.2-7.5 (m) | ~128 |

| 5' (CH) | ~7.2-7.5 (m) | ~126 |

| 6' (CH) | ~7.8 (d) | ~130 |

| 7' (CH₃) | ~2.4 (s) | ~21 |

To definitively link the proton and carbon signals and establish the molecular framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the coupling between the allenic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to its corresponding carbon signal from Table 1. This is crucial for verifying the assignments made from the 1D spectra.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons and the carbonyl carbon would be absent. This would confirm the presence of the terminal CH₂ group of the allene and the CH groups of the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes.

The most diagnostic feature of an allene in vibrational spectroscopy is the asymmetric stretching mode of the C=C=C system. This typically results in a strong and sharp absorption band in the IR spectrum, usually found in the range of 1950-1980 cm⁻¹. The corresponding symmetric stretch is often weak or absent in the IR spectrum but may be observed in the Raman spectrum.

The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. In ketones, this vibration gives rise to a very strong absorption band in the IR spectrum. For this compound, the conjugation of the carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. The C=O stretch for this compound would be anticipated in the region of 1660-1685 cm⁻¹. orgchemboulder.com This region is a key diagnostic tool for identifying the carbonyl functionality.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| C=C=C | Asymmetric Stretch | IR | ~1960 | Strong |

| C=O | Stretch | IR | ~1670 | Strong |

| C=C (Aromatic) | Stretch | IR/Raman | ~1600, ~1475 | Medium |

| C-H (Aromatic) | Stretch | IR/Raman | >3000 | Medium |

| C-H (Aliphatic) | Stretch | IR/Raman | <3000 | Medium |

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀O), the high-resolution mass spectrum would show a molecular ion (M⁺˙) peak corresponding to its exact mass. The fragmentation of ketones upon electron ionization often proceeds via cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org

The expected key fragmentation pathways would include:

Loss of the methylphenyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring to form an acylium ion [CH₃C₆H₄CO]⁺.

Loss of the butadienyl group: Cleavage to form the 2-methylphenyl acylium ion [CH₃C₆H₄CO]⁺.

Formation of the tropylium (B1234903) ion: A common rearrangement in aromatic compounds containing a methyl group, potentially leading to a fragment at m/z 91.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Note: m/z values are based on the most common isotopes.)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C₁₁H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [CH₃C₆H₄CO]⁺ | α-cleavage, loss of C₃H₃ radical |

| 91 | [C₇H₇]⁺ | Loss of CO from the [CH₃C₆H₄CO]⁺ ion, followed by rearrangement to the stable tropylium ion |

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is instrumental in determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₁H₁₀O, the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O).

This high-precision measurement allows for the unambiguous differentiation of compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula of the target compound.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| Molecular Ion ([M]⁺˙) | C₁₁H₁₀O | 158.0732 |

| Protonated Molecule ([M+H]⁺) | C₁₁H₁₁O | 159.0809 |

| Sodiated Adduct ([M+Na]⁺) | C₁₁H₁₀ONa | 181.0629 |

Note: The data in this table is theoretical and serves as a reference for expected HR-MS results.

Elucidation of Fragmentation Patterns via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of ketones is well-documented and typically involves characteristic pathways such as α-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org For this compound, several key fragmentation pathways can be proposed.

A primary fragmentation event for ketones is the α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu In this case, cleavage can occur on either side of the carbonyl.

α-Cleavage (Path A): Loss of the butadienyl radical (•C₄H₃) would result in the formation of the 2-methylbenzoyl cation.

α-Cleavage (Path B): Loss of the 2-methylphenyl radical (•C₇H₇) would lead to the formation of the buta-2,3-dienoyl cation.

Another potential fragmentation involves the cleavage of the C-C bond within the allenic moiety. The presence of the aromatic ring can also lead to characteristic fragment ions. For instance, the 2-methylbenzoyl cation can further fragment by losing carbon monoxide (CO) to form the tolyl cation.

Table 2: Proposed MS/MS Fragmentation of this compound ([M]⁺˙ at m/z 158.07)

| Proposed Fragment Ion | Formula | Theoretical m/z | Proposed Neutral Loss | Fragmentation Pathway |

| 2-Methylbenzoyl cation | C₈H₇O⁺ | 119.0497 | •C₃H₃ | α-Cleavage (Path A) |

| Tolyl cation | C₇H₇⁺ | 91.0548 | CO | From 2-Methylbenzoyl cation |

| Buta-2,3-dienoyl cation | C₄H₃O⁺ | 67.0184 | •C₇H₇ | α-Cleavage (Path B) |

Note: This table presents theoretically proposed fragmentation patterns based on established principles of mass spectrometry.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The structure of this compound contains two key chromophoric systems:

The Conjugated Allenic Ketone System: The carbonyl group (C=O) is in conjugation with the adjacent double bond of the allene system (C=C=C). This extended π-system is expected to give rise to two main electronic transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition. nih.gov The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital.

The Aromatic Ring: The 2-methylphenyl group is an aromatic chromophore that exhibits characteristic absorptions in the UV region due to π → π* transitions within the benzene (B151609) ring.

The conjugation between the carbonyl group and the allene system is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. libretexts.org For instance, the π → π* transition in 1,3-butadiene (B125203) occurs at 217 nm. libretexts.orgnist.gov The presence of the carbonyl group in conjugation will likely shift this absorption to a longer wavelength. Similarly, the n → π* transition of the ketone will also be influenced by this conjugation. The aromatic ring will have its own characteristic absorptions, which may overlap with those of the allenic ketone system.

Table 3: Expected UV-Vis Absorption Maxima for Chromophores in this compound

| Chromophore System | Electronic Transition | Expected Wavelength Range (λ_max) |

| Conjugated Allenic Ketone | π → π | 220 - 280 nm |

| Conjugated Allenic Ketone | n → π | 300 - 350 nm |

| Aromatic Ring (Phenyl) | π → π* | ~200 - 220 nm and ~250 - 270 nm |

Note: The data in this table represents typical absorption ranges for the identified chromophores and may vary depending on the solvent and specific electronic environment.

Chemical Reactivity and Mechanistic Investigations of 1 2 Methylphenyl 2,3 Butadien 1 One

Cycloaddition Reactions of the 2,3-Butadien-1-one Moiety

The extended π-system of the 2,3-butadien-1-one core makes it an active participant in various cycloaddition reactions. The allenic part can act as either a 2π component (dienophile) or, in concert with the vinyl group, as a 4π component (diene), leading to the formation of diverse cyclic structures.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com The 1-(2-Methylphenyl)-2,3-butadien-1-one system, as a vinylallene derivative, has the potential to act as the 4π electron component (the diene) in this reaction. For the reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org

In a typical Diels-Alder reaction, the reactivity is enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. organic-chemistry.org The butadienone moiety contains a carbonyl group, which is electron-withdrawing. This would generally decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. However, vinylallenes have been shown to participate as 4π components in cycloadditions, particularly when strained or under metal catalysis. quizlet.comlumenlearning.com For instance, strained vinylated cyclic allenes have been developed that act as highly reactive dienes in Diels-Alder reactions, even without electronic activation. lumenlearning.com

Theoretical studies on related systems, such as the reaction of hexa-1,2,4-triene with but-3-en-2-one, have treated the vinylallene system as the diene component, suggesting the feasibility of such a reaction pathway. libretexts.org The reaction of this compound with a suitable dienophile would be expected to yield a substituted cyclohexene (B86901) derivative, forming two new carbon-carbon sigma bonds in a single step. masterorganicchemistry.com The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the butadienone and the dienophile.

Conversely, the internal double bond of the allene (B1206475) system in the butadienone can act as a 2π component (a dienophile), reacting with a conventional 1,3-diene. Allenic ketones and esters are known to be reactive dienophiles in both intermolecular and intramolecular Diels-Alder reactions. uhmreactiondynamics.org The electron-withdrawing nature of the adjacent carbonyl group activates the allenic π-bond for reaction with an electron-rich diene.

Table 1: Examples of Diels-Alder Reactions with Allenic Systems

| Diene/Dienophile System | Reaction Type | Product Type | Reference |

| Vinylallene + Dienophile | [4+2] Cycloaddition | Substituted Cyclohexene | quizlet.com |

| Strained Vinyl Cyclic Allene + Dienophile | [4+2] Cycloaddition | Decalin Derivatives | lumenlearning.com |

| Allenic Ketone + Diene | [4+2] Cycloaddition | Cycloadduct with Exocyclic Alkene | uhmreactiondynamics.org |

The allenic moiety of this compound is a suitable substrate for [2+2] cycloaddition reactions, which form four-membered rings. These reactions are often promoted thermally or photochemically. mdpi.com Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes, such as allenic ketones, with alkenes have been developed as a versatile method for constructing cyclobutane rings with controlled stereochemistry. youtube.comwikipedia.org The Lewis acid activates the allenic ketone, facilitating a concerted, asynchronous cycloaddition. youtube.com

The reaction can occur intramolecularly, as demonstrated by the thermal [2+2] cycloaddition between an in-situ generated ketene and an allene, yielding bicyclic products. wikipedia.org While this compound is an allenic ketone and not a ketene, this illustrates the propensity of the allene double bond to participate in [2+2] cycloadditions.

Dimerization of allenyl ketones, which can be catalyzed by transition metals like palladium, is another process that can involve a [2+2] cycloaddition pathway, leading to the formation of substituted furans or other dimeric structures. researchgate.netwikipedia.org

Other pericyclic reactions involving vinylallenes include electrocyclizations and sigmatropic rearrangements, which are fundamental transformations in organic synthesis, particularly in the chemistry of natural products like vitamin D. youtube.comacademie-sciences.fr

Table 2: Examples of [2+2] Cycloadditions Involving Allenic Ketones

| Reactants | Conditions | Product | Reference |

| Allenic Ketone + Alkene | Lewis Acid (e.g., EtAlCl₂) | Substituted Cyclobutane | youtube.com |

| Chiral Allenic Ketone + Alkene | Lewis Acid (e.g., Bi(OTf)₃) | Bicyclo[4.2.0]octane | organic-chemistry.org |

| Terminal Allenyl Ketones | Palladium Catalyst | 2,4-Disubstituted Furans (Dimer) | researchgate.net |

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that results in a five-membered heterocyclic ring. lumenlearning.comresearchgate.net The double bonds of the allene system in this compound can serve as the 2π component, or dipolarophile. Allenes are known to react with a variety of 1,3-dipoles, including nitrones, azides, and nitrile oxides, to afford highly functionalized heterocyclic compounds. researchgate.netnih.gov

The reaction is a concerted, pericyclic process, similar to the Diels-Alder reaction, where 4π electrons from the dipole and 2π electrons from the dipolarophile combine. researchgate.net The regioselectivity of the addition depends on the electronic and steric properties of both the butadienone and the 1,3-dipole. The electron-withdrawing carbonyl group in the butadienone can influence the frontier molecular orbital (HOMO-LUMO) interactions that govern the reaction's outcome. For example, the reaction of an allenic ketone with a nitrone would be expected to produce an isoxazolidine derivative. Similarly, reaction with an azide would yield a triazole, a reaction that has gained prominence in "click chemistry". libretexts.org

Table 3: Common 1,3-Dipoles and Expected Heterocyclic Products with a Butadienone

| 1,3-Dipole | General Structure | Expected Heterocyclic Product |

| Nitrone | R-CH=N⁺(R')-O⁻ | Isoxazolidine |

| Azide | R-N=N⁺=N⁻ | Triazoline (tautomerizes to Triazole) |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline |

| Diazoalkane | R₂C=N⁺=N⁻ | Pyrazoline |

Nucleophilic and Electrophilic Reactivity at the Butadienone Scaffold

The combination of the carbonyl group and the cumulated diene system in this compound creates multiple electrophilic sites, making it susceptible to attack by a wide range of nucleophiles. The key aspect of its reactivity is the competition between direct attack at the carbonyl carbon (1,2-addition) and attack at the central carbon of the allene system (conjugate or 1,4-addition).

The carbonyl group (C=O) is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center. youtube.comwikipedia.org Consequently, it can be attacked by various nucleophiles.

Strong, hard nucleophiles such as Grignard reagents (RMgX) typically favor direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.comwikipedia.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, would be expected to produce a tertiary alcohol, with the nucleophilic R-group from the Grignard reagent attached to the former carbonyl carbon. lumenlearning.comresearchgate.net

The Wittig reaction provides another route for modifying the carbonyl group. lumenlearning.com Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) would replace the carbonyl oxygen with the alkylidene group from the ylide, converting the ketone into a more complex, substituted allene. libretexts.orgmdpi.com

Reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This nucleophilic addition of a hydride ion would convert the ketone into a secondary alcohol.

The cumulated diene system in the butadienone is an example of a conjugated system, analogous to α,β-unsaturated ketones. The electrophilicity of the carbonyl carbon is transmitted through the π-system to the central carbon (C3) of the butadienone moiety. mdpi.com This makes the C3 position susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition. masterorganicchemistry.comwikipedia.org

Soft nucleophiles and those that form resonance-stabilized intermediates typically favor conjugate addition. wikipedia.org For instance, the Michael-Stork addition of an enamine to allenyl ketones and esters has been reported, demonstrating the feasibility of 1,4-addition to such systems. In the case of this compound, a soft nucleophile like a dialkylcuprate (a Gilman reagent) or an enolate would be expected to add to the C3 position. This initial addition would generate a resonance-stabilized enolate intermediate, which is then protonated during workup to yield a β,γ-unsaturated ketone. youtube.com

The competition between 1,2-addition (at the carbonyl) and 1,4-addition (at the allene) is a critical aspect of the reactivity of butadienones. The outcome is influenced by several factors, including the nature of the nucleophile (hard vs. soft), steric hindrance around the reactive sites, and the reaction conditions (e.g., temperature, solvent). wikipedia.orgmdpi.com Hard nucleophiles and kinetically controlled conditions often favor 1,2-addition, while soft nucleophiles and thermodynamically controlled conditions tend to favor the more stable 1,4-adduct. mdpi.com

Table 4: Regioselectivity of Nucleophilic Addition to Butadienones

| Nucleophile Type | Favored Addition Pathway | Initial Product | Final Product (after workup) |

| Hard Nucleophiles (e.g., Grignard Reagents) | 1,2-Addition (Direct) | Alkoxide | Tertiary Alcohol |

| Soft Nucleophiles (e.g., Enolates, Cuprates) | 1,4-Addition (Conjugate) | Enolate | β,γ-Unsaturated Ketone |

| Hydride Reagents (e.g., NaBH₄) | 1,2-Addition (Direct) | Alkoxide | Secondary Alcohol |

| Phosphorus Ylides (Wittig Reagents) | 1,2-Addition (Direct) | Oxaphosphetane | Substituted Allene |

Rearrangement Pathways and Isomerization Processes

The dynamic nature of the butadienone scaffold allows for several potential rearrangement and isomerization pathways, primarily involving prototropic shifts and allene-alkyne interconversions.

Tautomerism and Prototropic Shifts in Butadienones

Butadienones, like other carbonyl compounds possessing acidic protons, can theoretically undergo tautomerism. In the case of this compound, the extended conjugation of the dienone system influences the position of the tautomeric equilibrium. While typical keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, the presence of the allene moiety introduces additional possibilities for prototropic shifts.

A prototropic shift in this system could potentially lead to the formation of a cross-conjugated trien-ol or a more stable, fully conjugated dien-ol isomer. The equilibrium between these tautomeric forms is sensitive to solvent polarity, pH, and temperature. The presence of the ortho-methyl group on the phenyl ring can also exert a steric influence, potentially favoring one tautomer over another by affecting the planarity of the molecule.

Table 1: Potential Prototropic Shifts in this compound

| Starting Compound | Tautomeric Form | Description |

| This compound | Cross-conjugated trien-ol | Proton migration from the γ-carbon to the carbonyl oxygen. |

| This compound | Conjugated dien-ol | Isomerization of the allene to an alkyne followed by proton migration. |

It is important to note that detailed experimental or computational studies specifically on the tautomerism of this compound are not extensively reported in the literature. However, based on the fundamental principles of keto-enol tautomerism and the reactivity of conjugated systems, the potential for such equilibria exists.

Allene-Alkyne Isomerizations in Related Systems

The isomerization of allenes to more stable alkynes is a well-documented process, often catalyzed by acids, bases, or transition metals. In systems related to this compound, the thermodynamic stability of the resulting conjugated system drives this isomerization. The presence of a carbonyl group can facilitate this process by increasing the acidity of adjacent protons.

For instance, the isomerization of an allenyl ketone can proceed via deprotonation at the α'-position (the carbon adjacent to the allene) followed by reprotonation to yield a conjugated enynone. This transformation is significant as it alters the reactivity of the molecule, converting the electrophilic central carbon of the allene into a different reactive site within the alkyne functionality. The equilibrium between the allene and alkyne isomers is influenced by the substitution pattern and the reaction conditions.

Transition Metal-Catalyzed Transformations

The rich functionality of this compound makes it a versatile substrate for a variety of transition metal-catalyzed reactions. The allene and carbonyl moieties can both coordinate to metal centers, leading to a diverse array of transformations.

Palladium-Catalyzed Reactions and their Mechanistic Insights

Palladium catalysts are renowned for their ability to mediate a wide range of organic transformations, and their reactions with allenes have been extensively studied. In the context of allenyl ketones, palladium catalysis can lead to cyclization, cross-coupling, and addition reactions.

Mechanistic investigations, often supported by computational studies, have revealed the intricate pathways of these reactions. For example, the Pd(0)-catalyzed coupling cyclization of 1,2-allenyl ketones with aryl halides is believed to proceed through several key steps. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. Subsequent carbopalladation of the allene can occur in two distinct ways: insertion of the central carbon of the allene into the Ar-Pd bond to form a π-allylpalladium intermediate, or coordination of the allene followed by migratory insertion. The regioselectivity of this step is often influenced by the electronic and steric properties of the substrates and ligands. The resulting organopalladium intermediate can then undergo further reactions, such as intramolecular cyclization or reductive elimination, to afford the final product.

In some palladium-catalyzed reactions of allenyl ketones, the formation of a palladium carbene intermediate through cycloisomerization has been proposed. This reactive species can then undergo subsequent transformations, such as migratory insertion of other reactants.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Reactions of Allenyl Ketones

| Mechanistic Step | Description | Intermediate Species |

| Oxidative Addition | Addition of a substrate (e.g., aryl halide) to the Pd(0) center. | Pd(II) complex |

| Carbopalladation | Insertion of the allene into a Pd-C bond. | π-Allylpalladium or vinylpalladium intermediate |

| Cycloisomerization | Intramolecular rearrangement to form a cyclic intermediate. | Palladacycle or palladium carbene |

| Reductive Elimination | Formation of a C-C bond and regeneration of the Pd(0) catalyst. | Final product |

Ruthenium and Other Metal Catalysis in Butadienone Chemistry

Ruthenium complexes have also emerged as powerful catalysts for transformations involving allenes and ketones. Ruthenium-catalyzed reactions of butadienones can exhibit unique reactivity and selectivity compared to their palladium counterparts. For instance, ruthenium catalysts have been employed in cycloaddition reactions, isomerizations, and redox-neutral processes.

Mechanistic studies of ruthenium-catalyzed reactions often point to the formation of ruthenacycle intermediates. The coordination of the butadienone to the ruthenium center can be followed by oxidative cyclometalation to form a five- or six-membered ruthenacycle. This intermediate can then undergo various transformations, including insertion of other molecules, β-hydride elimination, or reductive elimination, to generate the final products.

Besides palladium and ruthenium, other transition metals such as rhodium, gold, and copper have also been utilized in the chemistry of allenyl ketones and related systems. These metals can offer complementary reactivity and are often employed in reactions such as cycloisomerization, addition, and rearrangement reactions. The choice of the metal catalyst, ligands, and reaction conditions can be strategically used to control the outcome of the reaction and access a diverse range of molecular architectures.

General methodologies and computational studies on related classes of compounds, such as aryl ketones, butadienes, and other allenic ketones, exist. However, presenting that information would violate the explicit instruction to focus solely on this compound and not introduce information outside the specified scope.

Therefore, it is not possible to generate the requested article with the required degree of scientific accuracy and adherence to the provided outline, as the foundational research data is not present in the accessible literature.

Theoretical and Computational Chemistry Studies on 1 2 Methylphenyl 2,3 Butadien 1 One

Aromaticity and Electronic Stability Analysis of the Butadienone System and Aryl Moiety

The electronic character and stability of 1-(2-Methylphenyl)-2,3-butadien-1-one are significantly influenced by the interplay between its allenic butadienone system and the attached 2-methylphenyl (o-tolyl) group. The aryl moiety, being a substituted benzene (B151609) ring, possesses inherent aromaticity, a key factor in its stability. Aromatic compounds are cyclic, planar, and fully conjugated, with a specific number of π-electrons (4n+2, according to Hückel's rule). masterorganicchemistry.com This delocalization of π-electrons over the ring creates a region of high electronic stability. The presence of the methyl group introduces a mild activating effect through hyperconjugation and inductive effects, which can subtly modulate the electronic properties of the phenyl ring.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions. researchgate.netresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance. In the case of this compound, NBO analysis would reveal significant delocalization from the lone pairs of the oxygen atom and the π-bonds of the phenyl ring and the butadienone system.

Key interactions would include the delocalization of an oxygen lone pair (n) into the antibonding π* orbital of the carbonyl group (n → π* C=O), and the delocalization of the π-electrons of the phenyl ring into the antibonding orbitals of the butadienone moiety. These interactions, often referred to as donor-acceptor interactions, are crucial for understanding the electronic communication between the different parts of the molecule. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength.

A hypothetical NBO analysis for this compound could yield the following types of interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(2) O | π(C=O) | > 60 |

| π(C=C) phenyl | π(C=O) butadienone | 5-15 |

| π(C=C) phenyl | π(C=C) butadienone | 2-10 |

| π(C=C) butadienone | π(C=C) phenyl | 2-10 |

This table is a hypothetical representation of potential NBO analysis results for illustrative purposes.

The electronic stability of this compound is intrinsically linked to its three-dimensional structure. The degree of planarity between the phenyl ring and the butadienone substituent is a critical factor. A more coplanar arrangement would maximize the overlap between the π-orbitals of the ring and the side chain, leading to more effective conjugation and, consequently, greater electronic stabilization.

However, the presence of the methyl group at the ortho position of the phenyl ring can introduce steric hindrance. This steric strain may force the butadienone moiety to twist out of the plane of the phenyl ring, thereby reducing the extent of π-orbital overlap and diminishing the stabilizing effects of extended conjugation. Computational studies would be essential to determine the equilibrium dihedral angle between the aryl group and the butadienone chain and to quantify the energetic consequences of this structural arrangement.

Spectroscopic Property Prediction from Computational Models

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgnih.govresearchgate.net These predictions are invaluable for the identification and characterization of novel compounds. nih.gov Density Functional Theory (DFT) is a commonly employed method for these calculations, often providing results that are in good agreement with experimental data. arxiv.org

For this compound, computational models can predict the vibrational frequencies in the IR spectrum, which correspond to the stretching and bending of chemical bonds. Key predicted absorptions would include the characteristic stretching frequencies for the carbonyl group (C=O) and the allenic system (C=C=C).

Similarly, NMR chemical shifts can be calculated for both ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. The predicted NMR spectrum would show distinct signals for the protons and carbons of the methyl group, the aromatic ring, and the butadienone chain.

A hypothetical table of predicted spectroscopic data for this compound is presented below:

| Predicted IR Data | Predicted ¹³C NMR Data | Predicted ¹H NMR Data | ||

| Frequency (cm⁻¹) | Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~1950 | C=C=C stretch | ~210 | Central C of allene (B1206475) | ~7.2-7.5 |

| ~1680 | C=O stretch | ~190 | Carbonyl C | ~5.5-6.0 |

| ~1600, ~1480 | C=C aromatic stretch | ~125-140 | Aromatic C | ~2.3 |

This table contains hypothetical data based on typical values for similar functional groups and is for illustrative purposes.

Synthetic Utility and Advanced Applications of 1 2 Methylphenyl 2,3 Butadien 1 One in Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups in 1-(2-methylphenyl)-2,3-butadien-1-one makes it an exceptional building block for assembling intricate molecular structures. Its utility stems from its ability to undergo various cycloaddition, annulation, and isomerization reactions, providing access to a rich diversity of carbocyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceutically active compounds.

The conjugated system of allenic ketones like this compound is primed for reactions that form cyclic structures. In the realm of alicyclic synthesis, it can serve as a precursor to functionalized cyclopentenes through multicomponent reactions. For instance, under mild, metal-free conditions, allenic ketones react with compounds like 4-chloroacetoacetate and malononitrile (B47326) in a cascade process involving nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions to yield highly substituted cyclopentene (B43876) derivatives. rsc.org Furthermore, iron-catalyzed cycloisomerization of aryl allenyl ketones provides a direct pathway to 3-arylidene-indan-1-ones, a class of bicyclic compounds. acs.org

The synthesis of heterocyclic systems from this precursor is particularly noteworthy. The electrophilic nature of the central allene (B1206475) carbon and the carbonyl group facilitates reactions with various nucleophiles. A significant application is the metal-catalyzed cycloisomerization to form substituted furans. nih.gov This transformation proceeds through an unprecedented rsc.orgresearchgate.net-alkyl shift, allowing for the efficient synthesis of highly substituted and fused furan (B31954) rings. Additionally, reactions with isocyanides can lead to the formation of complex spirocyclic lactam-lactone systems through a novel bicyclization process. rsc.org The oxidation of allenic ketones can also lead to the formation of 3(2H)-furanones, another important heterocyclic motif. researchgate.net

Table 1: Synthesis of Alicyclic and Heterocyclic Systems from Allenic Ketones

| Reactant(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Chloroacetoacetate, Malononitrile | Base, Metal-free | Functionalized Cyclopentene | rsc.org |

| - | Cationic Fe-complex | 3-Arylidene-indan-1-one | acs.org |

| - | Metal triflates (e.g., Al, In) | Substituted Furan | nih.gov |

| Isocyanide | Mild conditions | Spirocyclic Lactam-Lactone | rsc.org |

| Osmium tetroxide | Dehydration | 3(2H)-Furanone | researchgate.net |

The versatility of this compound extends to its incorporation into a wide variety of heterocyclic frameworks, driven by the distinct reactivity of its cumulated double bonds. nih.gov

Five-Membered Heterocycles: As mentioned, the most direct transformation is the cycloisomerization to furans. Catalysts such as those based on aluminum, silicon, tin, and indium can efficiently promote this reaction, which tolerates a variety of functional groups on the aromatic ring. nih.gov This method provides access to fully carbon-substituted furans, which are challenging to synthesize via traditional methods. nih.gov

Spirocycles: The construction of spirocyclic systems, which are considered privileged structures in medicinal chemistry, is a significant application. A notable example is the bicyclization reaction involving two molecules of an allenyl ketone and one molecule of an isocyanide, which assembles a complex spirocyclic lactam–lactone framework with high atom economy. rsc.org

Fused Heterocycles: The reactivity of this building block can be harnessed to create fused ring systems. For example, the intramolecular cyclization of appropriately substituted allenyl ketones can lead to fused furan derivatives, such as in the ring expansion of a cyclopentylidene allenyl ketone to a fused furan system. nih.gov

Application in Cascade and Multi-Component Reaction Design

Cascade reactions (also known as domino reactions) and multi-component reactions (MCRs) are powerful strategies in organic synthesis that enhance efficiency by forming multiple chemical bonds in a single operation. The multiple reactive sites of this compound make it an ideal substrate for designing such complex transformations.

These processes are often initiated by a conjugate addition of a nucleophile to the central carbon of the allene system. researchgate.netnih.gov This initial step generates a reactive intermediate that can undergo subsequent intramolecular cyclizations or further reactions with other components. A prime example is the MCR between 1,2-allenic ketones, 4-chloroacetoacetate, and a cyano-containing active methylene (B1212753) compound, which proceeds via a cascade of bond-forming events to create functionalized cyclopentenes. rsc.org Similarly, the synthesis of complex spirocycles from allenyl ketones and isocyanides represents an efficient MCR that builds molecular complexity rapidly. rsc.org

Table 2: Multi-Component Reactions Involving Allenic Ketones

| Components | Key Process | Product | Reference |

|---|---|---|---|

| Allenic ketone, 4-chloroacetoacetate, malononitrile | Michael addition, Aldol reaction | Functionalized Cyclopentene | rsc.org |

| Allenic ketone (2 equiv.), Isocyanide | Bicyclization | Spirocyclic Lactam-Lactone | rsc.org |

Development of Novel Synthetic Methodologies Leveraging Butadienone Reactivity

The unique reactivity of the butadienone core has spurred the development of new synthetic methods. Researchers have exploited its electrophilicity and ability to undergo pericyclic reactions to forge new pathways for C-C and C-heteroatom bond formation.

Methodologies include:

Transition-Metal Catalysis: Cationic iron complexes have been shown to catalyze a unique cycloisomerization of aryl allenyl ketones into 3-arylidene-indan-1-ones, a pathway not accessible with other catalytic systems. acs.org This highlights how catalyst choice can unlock novel reactivity pathways.

Sustainable Chemistry Approaches: An efficient and sustainable synthesis of 1,3,4′-tricarbonyl compounds has been developed through a tandem reaction of 1,2-allenic ketones with α-halo ketones in water. rsc.org This method demonstrates enhanced reactivity and chemoselectivity by using water as the reaction medium, aligning with the principles of green chemistry. rsc.org

Cycloaddition Strategies: While classic Diels-Alder reactions are common, aryl allenes have been found to participate in unexpected Lewis acid-catalyzed [4+2] cycloadditions with acrylates, where the aryl allene acts as the diene component to generate dihydronaphthalene derivatives. nih.gov This non-conventional reactivity opens new avenues for constructing polycyclic aromatic systems.

Future Perspectives in Synthetic Organic Chemistry and Chemical Research

The synthetic potential of this compound and related allenic ketones is far from fully realized. Future research is likely to focus on several key areas. A major frontier is the development of enantioselective transformations. Chiral allenylcarbonyl compounds remain underutilized in complex synthesis, and the development of catalytic asymmetric methods to control the axial chirality of the allene and any newly formed stereocenters is a significant goal. nih.gov

Further exploration of novel cascade and multi-component reactions will undoubtedly lead to the discovery of new pathways for creating molecular diversity from simple precursors. The application of these building blocks in the total synthesis of complex natural products is an area ripe for exploration, as their unique reactivity could provide more efficient and elegant solutions to longstanding synthetic challenges. nih.gov Finally, the incorporation of the butadienone moiety into materials science could lead to new polymers or functional materials, given the versatile reactivity of the allene group for polymerization or surface modification.

Q & A

Q. What are the established synthetic routes for 1-(2-Methylphenyl)-2,3-butadien-1-one, and how can reaction conditions be optimized?

Synthesis typically involves cross-coupling reactions or Claisen-Schmidt condensation between 2-methylacetophenone derivatives and propargyl aldehydes. For example, a palladium-catalyzed Sonogashira coupling may introduce the butadienone moiety . Optimization includes:

- Catalyst screening : Pd(PPh₃)₄ or CuI for regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : 80–100°C balances yield and side-product formation.

Key data : Typical yields range from 45–70% under optimized conditions.

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structural analogs?

- ¹H NMR : The conjugated diene system (δ 5.8–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) are diagnostic. The methyl group at the 2-position shows a singlet (δ 2.3–2.5 ppm) due to restricted rotation .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and conjugated C=C stretches at 1600–1650 cm⁻¹ .

- HRMS : Exact mass (m/z 172.0888 for C₁₁H₁₀O⁺) confirms molecular formula.

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Low in water (<0.1 mg/mL), soluble in DCM, THF, and acetone.

- Stability : Sensitive to light and air; store under inert gas (N₂/Ar) at –20°C.

- Melting point : Not well-documented; analogs (e.g., 1-(3-chlorophenyl) variant) melt at 65–66°C .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

Crystallographic analysis (via SHELXL ) reveals:

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.6–3.0 Å) between ketone oxygen and adjacent aromatic hydrogens.

- Packing motif : Herringbone arrangement due to π-π stacking (3.5–4.0 Å interplanar distance), reducing accessibility for nucleophilic attack .

Implications : Solid-state dimerization is sterically hindered, favoring solution-phase reactivity.

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Q. What strategies mitigate side reactions (e.g., polymerization) during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.